methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester functional group, a methoxy substituent, and a sulfamoyl group linked to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Pyrazole Formation: The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfamoyl groups.
Reduction: Reduction reactions can target the ester and sulfamoyl groups, potentially converting them to alcohols and amines, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Products may include carboxylic acids and sulfonic acids.
Reduction: Products may include primary alcohols and amines.
Substitution: Products will vary depending on the substituent introduced, such as nitrobenzoates or halobenzoates.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its chemical stability and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfamoyl and pyrazole groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the sulfamoyl and pyrazole groups, making it less versatile in terms of chemical reactivity and biological activity.
4-Methoxy-3-sulfamoylbenzoic acid: Similar in structure but lacks the ester and pyrazole groups, which may limit its applications.
Methyl 4-methoxy-3-(furan-2-yl)benzoate: Lacks the sulfamoyl and pyrazole groups, reducing its potential for medicinal applications.
Uniqueness
Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate is unique due to the presence of multiple functional groups that confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-21-14(8-9-19-21)15-7-5-13(27-15)11-20-28(23,24)17-10-12(18(22)26-3)4-6-16(17)25-2/h4-10,20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQJFLMTLMSHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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